molecular formula C7H6N2S B1627434 Benzo[d]isothiazol-6-amine CAS No. 97050-36-7

Benzo[d]isothiazol-6-amine

Cat. No.: B1627434
CAS No.: 97050-36-7
M. Wt: 150.2 g/mol
InChI Key: SFJKMYTWPTTZOS-UHFFFAOYSA-N
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Description

Benzo[d]isothiazol-6-amine is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the isothiazole family, known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.

Mechanism of Action

Target of Action

Benzo[d]isothiazol-6-amine primarily targets the 2-C-methyl-D-erythritol-4-phosphate cytidyltransferase (IspD) enzyme . This enzyme is the third catalytic enzyme of the methylerythritol phosphate (MEP) pathway , which is an essential metabolic pathway found in malaria parasites . The MEP pathway is absent in mammals, making IspD a highly attractive target for the discovery of novel and selective antimalarial therapies .

Mode of Action

The compound interacts with its target, IspD, through a mechanism involving initial non-covalent recognition of inhibitors at the IspD binding site . This is followed by disulfide bond formation through attack of an active site cysteine residue on the benzo[d]isothiazol-3(2H)-one core . This interaction results in the inhibition of the IspD enzyme, disrupting the MEP pathway .

Biochemical Pathways

The MEP pathway, which is affected by this compound, is responsible for the production of isoprenoid precursors . Isoprenoids represent a diverse class of natural products, which are essential for many cellular functions, including protein prenylation and electron transport . By inhibiting the IspD enzyme, this compound disrupts the MEP pathway, affecting the production of these crucial isoprenoid precursors .

Pharmacokinetics

vivax IspD , suggesting it has sufficient bioavailability to exert its effects.

Result of Action

The inhibition of the IspD enzyme by this compound prevents the growth of P. falciparum in culture, with EC50 values below 400 nM . This suggests that the compound has potent antimalarial activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[d]isothiazol-6-amine typically involves the use of nitrogen and sulfur pre-functionalized phenyl rings as building blocks. One common method is the intramolecular oxidative N-S bond formation starting from appropriately substituted phenyl precursors . Another approach involves the base-promoted intramolecular C-S bond coupling cyclization in dioxane without any additional catalysts .

Industrial Production Methods

Industrial production methods for this compound often rely on scalable and efficient synthetic routes. The use of microwave-assisted synthesis and other advanced techniques can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzo[d]isothiazol-6-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzo[d]isothiazoles, which can be further functionalized for specific applications in medicinal and materials chemistry .

Comparison with Similar Compounds

Benzo[d]isothiazol-6-amine can be compared with other similar compounds such as:

    Benzo[d]thiazole: Contains a sulfur atom in place of the nitrogen atom in the isothiazole ring.

    Benzo[d]oxazole: Contains an oxygen atom in place of the sulfur atom in the isothiazole ring.

    Benzo[d]imidazole: Contains two nitrogen atoms in the ring structure.

The uniqueness of this compound lies in its specific combination of nitrogen and sulfur atoms, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1,2-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJKMYTWPTTZOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)SN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90593214
Record name 1,2-Benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97050-36-7
Record name 1,2-Benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90593214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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